molecular formula C11H8N2O2 B1439040 methyl 3-cyano-1H-indole-6-carboxylate CAS No. 1000576-51-1

methyl 3-cyano-1H-indole-6-carboxylate

Cat. No. B1439040
CAS RN: 1000576-51-1
M. Wt: 200.19 g/mol
InChI Key: YBZVEPCMUWGFNW-UHFFFAOYSA-N
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Description

“Methyl 3-cyano-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C11H8N2O2 . It is also known as "3-Cyano-1H-indole-4-carboxylic acid methyl ester" .


Molecular Structure Analysis

The molecular weight of “methyl 3-cyano-1H-indole-6-carboxylate” is 200.19 g/mol. The canonical SMILES representation is COC(=O)C1=C2C(=CC=C1)NC=C2C#N .


Chemical Reactions Analysis

While specific chemical reactions involving “methyl 3-cyano-1H-indole-6-carboxylate” are not available, indole derivatives are known to undergo a variety of reactions. For instance, they can be used as reactants in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 3-cyano-1H-indole-6-carboxylate” include a molecular weight of 200.19 g/mol and a molecular formula of C11H8N2O2 . Unfortunately, specific details such as boiling point, density, and storage temperature were not found.

Safety and Hazards

The safety data sheet for a similar compound, “Methyl indole-6-carboxylate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or clothing .

Future Directions

Indole derivatives, including “methyl 3-cyano-1H-indole-6-carboxylate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and their application for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

methyl 3-cyano-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)7-2-3-9-8(5-12)6-13-10(9)4-7/h2-4,6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZVEPCMUWGFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653349
Record name Methyl 3-cyano-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000576-51-1
Record name Methyl 3-cyano-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 3-methoxy-4-hydroxybenzylidene-malononitrile (C11H8N2O2)?

A1: The crystal structure of 3-methoxy-4-hydroxybenzylidene-malononitrile is monoclinic, belonging to the space group P12|/«l (No. 14). Its unit cell dimensions are: a = 4.836(1) Å, b = 13.031(1) Å, c = 32.408(6) Å, and β = 92.82(2)°. [] The asymmetric unit comprises two formula units (C11H8N2O2) and the molecules are nearly planar and coplanar. They are linked by O—H···N hydrogen bonds. []

Q2: How does the structure of 3-(2,3-Dioxoindolin-1-yl)propanenitrile (C11H8N2O2) influence its packing in the crystal form?

A2: The asymmetric unit of 3-(2,3-Dioxoindolin-1-yl)propanenitrile contains two independent molecules (A and B), each exhibiting a nearly coplanar arrangement of the indoline ring and two carbonyl oxygen atoms. [] The fused ring system is almost perpendicular to the cyanoethyl chains. [] The crystal packing is stabilized by C—H⋯O and π–π interactions, forming a double layer structure along the a-axis. []

Q3: What are the key spectroscopic characteristics of 8,9-dihydroxy-1H-benzo[d,e][1,6]naphtyridine (C11H8N2O2) as determined from its isolation?

A3: 8,9-dihydroxy-1H-benzo[d,e][1,6]naphtyridine, isolated from the Bunaken Marine Park sponge Aaptos sp., has a molecular weight of 200. [] Its structure was confirmed using Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. [] Additionally, Proton and Carbon Nuclear Magnetic Resonance (1H and 13C-NMR) spectroscopy provided detailed structural insights. []

Q4: What is the significance of studying different isomers and structural analogs of C11H8N2O2?

A5: Examining different isomers and analogs of C11H8N2O2, like those discussed in the research papers, helps scientists understand the structure-activity relationship. [, , , ] This knowledge is crucial in drug discovery and material science to tailor compounds with specific properties, such as improved binding affinity, solubility, or stability. Further research might explore potential applications in areas like pharmaceuticals or organic electronics.

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